molecular formula C11H11N3 B028482 4-(2-Aminoanilino)pyridine CAS No. 65053-26-1

4-(2-Aminoanilino)pyridine

Cat. No.: B028482
CAS No.: 65053-26-1
M. Wt: 185.22 g/mol
InChI Key: WDRQNOGGIOMQNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(2-Aminoanilino)pyridine is an intermediate used in the preparation of various pharmacologically active compounds, including timiperone , Cox-2 inhibitors , and adrenergic agents . These compounds target different biological systems, with timiperone acting on dopamine receptors, Cox-2 inhibitors targeting the cyclooxygenase-2 enzyme involved in inflammation, and adrenergic agents interacting with adrenergic receptors that respond to adrenaline.

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the final compound it is used to synthesize. For example, in the case of Cox-2 inhibitors, it would be involved in the arachidonic acid pathway, where the Cox-2 enzyme plays a crucial role in the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, the production of these inflammatory mediators is reduced .

Result of Action

The result of the action of this compound is largely dependent on the final compound it is used to synthesize. For instance, in the case of Cox-2 inhibitors, the result would be a reduction in inflammation due to the inhibition of the Cox-2 enzyme and subsequent decrease in pro-inflammatory prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoanilino)pyridine typically involves the reaction of 2-nitroaniline with 4-chloropyridine under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-nitroaniline attacks the chloropyridine, resulting in the formation of the desired product after reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps to ensure the compound’s high purity, which is crucial for its use as an intermediate in pharmaceutical synthesis .

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

2-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQNOGGIOMQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303000
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65053-26-1
Record name 65053-26-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-AMINOANILINO)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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